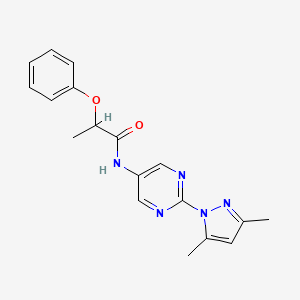

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a phenoxypropanamide group at the 5-position. The phenoxypropanamide side chain may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-9-13(2)23(22-12)18-19-10-15(11-20-18)21-17(24)14(3)25-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOBGYKZCNRKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C(C)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrazole ring , a pyrimidine moiety , and a phenoxypropanamide group , which collectively contribute to its biological properties. The presence of the 3,5-dimethyl substituents on the pyrazole enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

Pharmacological Properties

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit diverse biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell growth. For instance, studies have reported that similar compounds can induce apoptosis in cancer cell lines, such as glioma .

- Anti-inflammatory Effects : Pyrazole-containing compounds are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways. For example:

- Apoptosis Induction : Similar compounds have been shown to cause cell cycle arrest and apoptosis in cancer cells. For instance, a related study indicated that a pyrazole derivative led to significant apoptosis in C6 glioma cells .

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes in metabolic pathways, potentially leading to reduced tumor growth and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including those structurally similar to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key differences in substituents, stereochemistry, and hypothesized pharmacological implications.

Structural Analogues from Patent Literature (2019)

and describe compounds such as:

- N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide

- N-(3-cyano-4-(5-(phénylsulfonamido)pyrimidin-2-ylamino)-7-(tétrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide

Key Comparisons:

- Core Structure: The patent compounds replace the pyrimidine-pyrazole core with a quinoline-pyrimidine system. Quinoline’s aromaticity and bulkiness may enhance target affinity but reduce metabolic stability compared to the pyrazole ring in the target compound.

- In contrast, the phenoxypropanamide in the target compound offers a flexible linker for binding pocket accommodation.

- Pharmacological Implications : The piperidin-4-ylidene and sulfonamide groups in the patent compounds suggest targeting of G-protein-coupled receptors (GPCRs) or proteases, whereas the pyrazole in the target compound is more typical of kinase inhibitors .

Pharmacopeial Analogues (2017)

lists stereochemically complex molecules, e.g.,

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Comparisons:

- Backbone Complexity : These analogues feature a hexanamide backbone with multiple stereocenters (e.g., 2S,4S,5S), which may confer higher target specificity but complicate synthesis. The target compound’s simpler pyrimidine-pyrazole scaffold offers synthetic accessibility.

- Phenoxyacetamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.